molecular formula C9H6BrF3O2 B12327587 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B12327587
M. Wt: 283.04 g/mol
InChI Key: CCAGFVIDOFYRJH-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)phenylacetic acid typically involves the bromination of 2-(trifluoromethyl)phenylacetic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for 3-Bromo-2-(trifluoromethyl)phenylacetic acid may involve large-scale bromination processes using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of 3-azido-2-(trifluoromethyl)phenylacetic acid or 3-thiocyanato-2-(trifluoromethyl)phenylacetic acid.

    Oxidation Reactions: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid or 3-bromo-2-(trifluoromethyl)acetophenone.

    Reduction Reactions: Formation of 3-bromo-2-methylphenylacetic acid.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid
  • 3,5-Bis(trifluoromethyl)phenylacetic acid
  • 2,5-Bis(trifluoromethyl)phenylacetic acid

Uniqueness

3-Bromo-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

2-[3-bromo-2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6BrF3O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

CCAGFVIDOFYRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)CC(=O)O

Origin of Product

United States

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